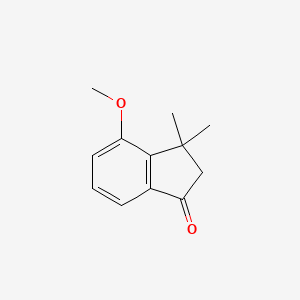

4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Description

4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative characterized by a methoxy group at position 4 and two methyl groups at position 3 of the indanone core. Indanones are bicyclic ketones with a fused benzene and cyclopentanone structure, widely studied for their pharmacological and synthetic utility. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of anti-inflammatory, antitumor, and antimicrobial agents .

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-methoxy-3,3-dimethyl-2H-inden-1-one |

InChI |

InChI=1S/C12H14O2/c1-12(2)7-9(13)8-5-4-6-10(14-3)11(8)12/h4-6H,7H2,1-3H3 |

InChI Key |

LAIJMXMJMRQDSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C2=C1C(=CC=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide can lead to the formation of the desired indenone compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as refluxing, distillation, and crystallization are often employed to isolate and purify the final product. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

-

Methoxy demethylation : Under strong acidic conditions (e.g., HBr/AcOH), the methoxy group can be cleaved to yield a phenolic derivative .

-

Methyl group oxidation : Tertiary C–H bonds in the 3,3-dimethyl group are oxidized to carbonyls using CrO₃ in acetic acid, forming a diketone intermediate.

Table 1: Oxidation Conditions and Outcomes

| Reagent System | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| CrO₃/AcOH | 35–40°C | 3,3-Dimethyl-1,2-indandione | 50–60% | |

| HBr/AcOH | Reflux | 4-Hydroxy-3,3-dimethyl-1-indanone | 75% |

Reduction Reactions

The ketone moiety is selectively reduced to an alcohol using hydride donors:

-

NaBH₄/MeOH : Provides the secondary alcohol 4-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol with >90% selectivity.

-

Catalytic hydrogenation (H₂/Pd-C) : Further reduces the bicyclic system to a fully saturated indane derivative .

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophilic attack, directing substituents to the para position (C-6):

-

Nitration (HNO₃/H₂SO₄) : Introduces a nitro group at C-6, yielding 6-nitro-4-methoxy-3,3-dimethyl-1-indanone .

-

Halogenation (NIS/AcOH) : Iodination occurs at C-5 under mild conditions .

Table 2: Substitution Reactions

| Reaction Type | Reagents | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-6 | 6-Nitro derivative | 65% | |

| Iodination | NIS/AcOH | C-5 | 5-Iodo-4-methoxy-3,3-dimethyl-1-indanone | 82% |

Cross-Coupling Reactions

The aromatic ring participates in transition-metal-catalyzed couplings:

-

Suzuki-Miyaura : Arylboronic acids couple at C-5 or C-6 using Pd(PPh₃)₄/Na₂CO₃, enabling biaryl synthesis .

-

Buchwald-Hartwig amination : Introduces amino groups at C-6 under Pd₂(dba)₃/XPhos catalysis .

Condensation and Cycloaddition

The ketone engages in carbonyl-based reactions:

-

Aldol condensation : With aromatic aldehydes (e.g., 4-methoxybenzaldehyde), forms α,β-unsaturated ketones under basic conditions .

-

Robinson annulation : Constructs polycyclic frameworks via Michael addition-intramolecular cyclization sequences .

Ring-Opening and Functionalization

Acid-catalyzed ring-opening reactions proceed via carbocation intermediates:

-

HCl/EtOH : Cleaves the indanone ring to form a substituted phenylpropanoic acid derivative .

-

BF₃·Et₂O : Promotes Friedel-Crafts alkylation with arenes, yielding diarylmethane products .

Radical Reactions

Under UV irradiation, the compound undergoes hydrogen abstraction at the benzylic position (C-2):

Biological Activity Modulation

Derivatives exhibit enhanced bioactivity:

-

Amide formation : Coupling with isoindoline via HATU/DIPEA yields neuroprotective agents .

-

Demethylation : Phenolic derivatives show improved antioxidant capacity in lipid peroxidation assays .

This compound’s reactivity is governed by its electron-rich aromatic ring, sterically hindered dimethyl groups, and reducible ketone functionality. Applications span synthetic intermediates, bioactive molecule precursors, and materials science building blocks .

Scientific Research Applications

Medicinal Chemistry

4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives may exhibit various biological activities:

- Anticancer Activity: Research indicates that certain derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Properties: Compounds derived from 4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one have been studied for their ability to reduce inflammation by modulating inflammatory pathways.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of complex molecules due to its reactive functional groups. Notably:

- Building Block for Drug Synthesis: The unique structure allows it to be transformed into various pharmacologically active compounds.

- Synthesis of Agrochemicals: It is also used in the production of agrochemicals, contributing to the development of new pesticides and herbicides.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer properties of derivatives of 4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. The researchers synthesized several analogs and assessed their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition compared to control groups.

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of this compound. In vitro assays demonstrated that specific derivatives could effectively inhibit pro-inflammatory cytokines in immune cells, suggesting a pathway for developing new anti-inflammatory drugs.

Industrial Applications

In addition to its research applications, 4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is utilized in various industrial processes:

Specialty Chemicals Production

The compound's reactivity makes it suitable for producing specialty chemicals used in various industries, including cosmetics and food additives.

Material Science

Its derivatives are being explored for use in polymer science due to their potential as monomers or additives that enhance material properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Indanone Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and hydroxy groups enhance solubility and electronic delocalization, as seen in anti-inflammatory chalcone derivatives . Chloro substituents (e.g., 4-Chloro analog) increase electrophilicity, favoring nucleophilic reactions .

- Benzylidene Modifications : Derivatives with arylidene substituents (e.g., 2-benzylidene) exhibit extended π-conjugation, improving UV absorption and bioactivity .

Key Observations :

- The target compound’s synthesis often relies on Friedel-Crafts acylation, a method also used for simpler indanones like 5-chloro-2,3-dihydro-1H-inden-1-one .

- Palladium-catalyzed cascades (e.g., hydration-olefin insertion) offer superior diastereoselectivity for complex analogs .

- Microwave-assisted synthesis improves reaction efficiency for chalcone-like derivatives .

Key Observations :

- Lipophilicity : The target compound’s logP (~2.8) balances membrane permeability and aqueous solubility, ideal for drug delivery .

- Anti-inflammatory Activity : Chalcone derivatives with hydroxy-methoxybenzylidene groups show superior activity due to hydrogen bonding with biological targets .

- Toxicity : Chloro-substituted analogs (e.g., 4-Chloro derivative) exhibit cytotoxicity, suggesting substituent-dependent safety profiles .

Biological Activity

4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS Number: 1512598-80-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is . It features a methoxy group and a dimethyl substitution on the indene structure, which may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds related to 4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one exhibit significant antioxidant properties. This activity is primarily attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

Neuroprotective Effects

Studies have suggested that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. The compound is believed to inhibit monoamine oxidase B (MAO-B), an enzyme associated with the metabolism of dopamine and implicated in neurodegeneration. Inhibition of MAO-B can lead to increased levels of dopamine and may alleviate symptoms in Parkinson's disease patients .

Antitumor Activity

Preliminary studies have shown that derivatives of 4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one possess antitumor properties. These compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects that could be harnessed for cancer therapy. The mechanism appears to involve induction of apoptosis in cancer cells .

Enzyme Inhibition

The primary mechanism through which 4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one exerts its effects is through the inhibition of specific enzymes such as MAO-B. By inhibiting this enzyme, the compound can modulate neurotransmitter levels and potentially protect neuronal cells from degeneration .

Free Radical Scavenging

The antioxidant activity is mediated by the compound's ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage. This property is vital for maintaining cellular health and preventing conditions associated with oxidative stress .

Study on Neuroprotection

A study published in 2024 investigated the neuroprotective effects of 4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one in a mouse model of Parkinson's disease. The results indicated that treatment with this compound resulted in a significant reduction in neuroinflammation and improved motor function compared to untreated controls .

Antitumor Efficacy

In vitro studies conducted on various cancer cell lines revealed that 4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one exhibited IC50 values ranging from 10 to 30 µM. These findings suggest that the compound has potential as an anticancer agent and warrants further investigation into its mechanisms and efficacy .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via multi-step organic reactions. Key steps include Friedel-Crafts acylation or condensation reactions using substituted indanone precursors. For example, hydrazone derivatives of similar indenone scaffolds are synthesized by reacting ketones with hydrazides under reflux in methanol . Intermediates are characterized using 1H/13C NMR , FT-IR , and mass spectrometry to confirm functional groups and molecular weight .

Q. How is the purity of 4-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one validated in academic research?

- Methodology : Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection. Melting point analysis and elemental analysis (% C, H, N) are also employed to ensure consistency with theoretical values. For chiral purity, X-ray crystallography (using SHELXL ) or chiral column chromatography may be utilized .

Q. What preliminary biological assays are used to evaluate the bioactivity of this compound?

- Methodology : Basic antimicrobial activity is tested against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli) bacteria via agar diffusion or microdilution assays . Anticancer potential is screened using cell viability assays (e.g., MTT) on cancer cell lines, with derivatives of similar indenones showing FAK or JAK2 inhibition .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 4-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) data are processed using SHELX software (e.g., SHELXL for refinement). This technique clarifies bond angles, stereochemistry, and crystal packing, especially for derivatives with complex substituents. Discrepancies between computational and experimental geometries are resolved by cross-validating with DFT-optimized structures .

Q. What computational strategies are employed to predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO energies, molecular electrostatic potential (MEP), and global reactivity descriptors (e.g., electrophilicity index). These predict sites for nucleophilic/electrophilic attacks and correlate with experimental antimicrobial or anticancer activities .

Q. How can researchers address contradictions in biological activity data across different studies?

- Methodology :

- Dose-response validation : Re-evaluate IC50 values under standardized conditions (e.g., pH, serum concentration).

- Structural analogs : Compare activity trends with derivatives (e.g., fluoro- or methoxy-substituted indenones) to identify substituent effects .

- Target engagement assays : Use kinase inhibition profiling (e.g., FAK or JAK2 enzymatic assays) to confirm mechanistic hypotheses .

Q. What are the best practices for optimizing reaction yields in the synthesis of hydrazone derivatives of this compound?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for condensation reactions.

- Catalysis : Acidic (e.g., p-TsOH) or basic catalysts (e.g., triethylamine) improve hydrazone formation .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >90% .

Data Contradiction Analysis

Q. Why might NMR and X-ray data show discrepancies in the conformation of 4-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one derivatives?

- Resolution :

- Dynamic effects : NMR captures time-averaged conformations in solution, while X-ray provides static solid-state structures.

- Crystal packing forces : Non-covalent interactions (e.g., π-π stacking) in crystals may distort bond angles compared to solution states .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Best practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.